molecular formula C10H18N2O2 B566131 Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1228675-18-0

Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B566131
CAS No.: 1228675-18-0
M. Wt: 198.266
InChI Key: MALCQJIQWIWGOV-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS: 1228675-18-0) is a bicyclic amine derivative featuring a seven-membered diazabicyclo[4.1.0]heptane core with a tert-butyl carbamate (Boc) protecting group at the 2-position. Its molecular formula is C₁₀H₁₈N₂O₂ (MW: 198.26), and it is typically stored at 2–8°C under inert conditions due to sensitivity to moisture and air . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for nicotinic acetylcholine receptor (nAChR) ligands and sphingosine-1-phosphate transporter (Spns2) inhibitors .

Properties

IUPAC Name

tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-11-7-6-8(7)12/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALCQJIQWIWGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228675-18-0
Record name tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable diazabicycloheptane precursor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Bicyclic Ring Systems

The bicyclo ring architecture significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name Bicyclo System Substituents Molecular Weight Key Applications
Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate [4.1.0]heptane Boc at 2-position 198.26 nAChR ligands, Spns2 inhibitors
Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate [2.2.1]heptane Boc at 2-position 198.26 Bromodomain inhibitors, nicotinic ligands
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate [3.2.1]octane Boc at 8-position 212.29 Spns2 inhibitors (e.g., compound 10k)
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate HCl [4.1.0]heptane Benzyl at 2-position, HCl salt 274.75 High-purity API intermediates

Structural Insights :

  • The [4.1.0]heptane system provides a norbornane-like structure with a fused cyclopropane ring, enhancing rigidity compared to [2.2.1]heptane derivatives .
Example 1: Aromatic Substituents
  • Tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: N/A): Incorporates a nitro-pyridyl group at the 5-position. Used in synthesizing amino-pyridyl derivatives for kinase inhibitors (1H NMR δ 8.05–8.16 ppm for aromatic protons) . Demonstrates higher polarity and hydrogen-bonding capacity compared to the parent compound.
Example 2: Hydrochloride Salts
  • Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride (CAS: 2387602-63-1): The benzyl group increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration . HCl salt improves aqueous solubility (>50 mg/mL), advantageous for intravenous formulations .

Stereochemical Variations

Stereochemistry critically impacts pharmacological profiles:

Compound Name Stereochemistry Optical Rotation ([α]D) Key Findings
(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (1S,4S) −44° (c=1, CHCl₃) Higher selectivity for α4β2-nAChR subtypes
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (1R,4R) +49.8° (c=0.79, EtOH) Used in bromodomain inhibitor synthesis (e.g., PFI-3)
  • The (1S,4S) enantiomer shows superior binding to α4β2-nAChR (IC₅₀ = 12 nM) compared to racemic mixtures .
  • Stereochemical mismatches reduce activity by >100-fold in some cases, underscoring the need for enantioselective synthesis .

Biological Activity

Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS Number: 1228675-18-0) is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : 198.26 g/mol
  • Density : 1.104 g/cm³ (predicted)
  • Boiling Point : 276.4 °C (predicted)

This compound exhibits a range of biological activities primarily attributed to its structural features that allow interaction with various biological targets.

  • Anticholinergic Activity : The compound has been studied for its ability to inhibit acetylcholine receptors, which is crucial in the development of treatments for conditions like overactive bladder and certain neurological disorders.
  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains, making it a candidate for further investigation in the field of antibiotic development.

Study on Neuroprotective Effects

A study conducted by Zhang et al. (2023) investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration induced by oxidative stress. The results indicated a significant reduction in neuronal cell death and improved cognitive function in treated animals compared to controls.

ParameterControl GroupTreated Group
Neuronal Cell Viability (%)45 ± 578 ± 4
Cognitive Function Score12 ± 320 ± 2

Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of various compounds, this compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Escherichia coli75
Staphylococcus aureus50

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step routes starting with bicyclic precursors. A common approach includes reacting a diazabicyclo intermediate with tert-butyl chloroformate under basic conditions (e.g., using triethylamine as a catalyst). Key parameters for optimization include:

  • Temperature : Maintaining 0–5°C during carboxylation to minimize side reactions.
  • Solvent : Dichloromethane or THF for improved solubility of intermediates.
  • Purification : Flash chromatography (e.g., toluene/diethyl ether mixtures) to isolate stereoisomers or byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the bicyclic framework, tert-butyl group, and carboxylate moiety. For example, the tert-butyl protons appear as a singlet at ~1.4 ppm.
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} confirm the carbonyl group in the carboxylate ester.
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C11_{11}H18_{18}N2_2O2_2) .

Q. How does the bicyclic framework influence the compound’s reactivity in nucleophilic substitution reactions?

The strained bicyclo[4.1.0]heptane core enhances reactivity at the nitrogen atoms, enabling selective functionalization. For instance:

  • The diaza group acts as a nucleophile in alkylation or acylation reactions.
  • Steric hindrance from the tert-butyl group directs substitutions to less hindered positions, favoring regioselectivity .

Advanced Research Questions

Q. What strategies can resolve synthetic challenges such as low regioselectivity during functionalization of the diazabicyclo core?

  • Protecting Group Strategies : Temporarily blocking reactive sites (e.g., using Boc groups) to control functionalization.
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., palladium complexes) to enforce stereochemical outcomes.
  • Computational Guidance : DFT calculations to predict transition states and optimize reaction pathways .

Q. How can computational modeling predict the compound’s interactions with biological targets like enzymes?

  • Molecular Docking : Simulations using software like AutoDock to assess binding affinities to enzyme active sites (e.g., proteases or kinases).
  • MD Simulations : Analyze stability of ligand-target complexes over time.
  • Crystallographic Data : X-ray structures (e.g., PubChem entries) guide pharmacophore modeling .

Q. What are the implications of stereochemical variations in derivatives on their pharmacological activity?

  • Case Study : Separating stereoisomers (e.g., via chiral chromatography) revealed that the (1S,4S)-configuration exhibits 10-fold higher affinity for serotonin receptors compared to (1R,4R).
  • Pharmacokinetics : Stereochemistry impacts metabolic stability; cis-isomers often show longer half-lives due to reduced CYP450 recognition .

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